2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Generic 'hexahydropyrano-pyrrol-4-one' procurement without CAS verification risks stereochemical ambiguity and substituent-dependent pharmacology. This CAS-verified N-benzyl scaffold provides a defined starting point for dopamine D3/D4 antagonist SAR exploration. • Defined bridgehead stereochemistry (trans/unspecified) eliminates batch-to-batch variability vs. cis diastereomer (CAS 133745-53-6) • N-benzyl substitution ensures target engagement distinct from H, Me, or heteroaryl analogs • Computed logP 1.62 & PSA 29.5 Ų occupy favorable CNS drug-like property space • Accessible via validated 1,3-dipolar cycloaddition (82.87% isolated yield); reliable building block for library synthesis

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 135782-11-5
Cat. No. B166190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
CAS135782-11-5
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1COC(=O)C2C1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyXLCRTPSFIQQHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one Structural and Physicochemical Profile


2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one (CAS 135782-11-5) is a saturated bicyclic heterocycle featuring a fused hexahydropyrano[3,4-c]pyrrol-4-one core with an N-benzyl substitution . With molecular formula C14H17NO2 and molecular weight 231.29 g/mol, the compound is characterized by computed logP of 1.6194, polar surface area (PSA) of 29.54 Ų, and density of 1.17 g/cm³ at standard conditions [1]. The core scaffold is structurally related to the benzopyrano[3,4-c]pyrrole pharmacophore that has been exploited in selective dopamine D3 and D4 receptor antagonist programs, including S33084, S33138, and A-582941 [2].

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one Generic Substitution Risks


Procurement of generic “hexahydropyrano[3,4-c]pyrrol-4-one” derivatives without precise CAS verification presents significant risk due to three critical differentiation factors: (1) Stereochemical ambiguity — the scaffold contains two bridgehead chiral centers at positions 3a and 7a, yielding cis and trans diastereomers with distinct CAS numbers (cis: 133745-53-6; trans/unspecified: 135782-11-5) that exhibit divergent receptor pharmacology as demonstrated in muscarinic ligand programs ; (2) Substituent-dependent biological target engagement — the N-benzyl moiety versus alternative N-substituents (methyl, hydrogen, or heteroaryl) dictates receptor selectivity profiles, as evidenced in the benzopyrano[3,4-c]pyrrole series where N-substitution critically modulates D3 versus D2 receptor selectivity [1]; (3) Core oxidation state — the 4-one lactam functionality distinguishes this compound from fully reduced analogs and influences metabolic stability and synthetic tractability . Simple substitution with structurally related but non-identical cores (e.g., benzopyrano[3,4-c]pyrroles or hexahydropyrrolo[3,4-c]pyrroles) will not reproduce the precise conformational and electronic properties required for target engagement in validated screening cascades.

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one Differentiation Evidence


Synthetic Yield: Cycloaddition vs. Multi-Step Routes

The 1,3-dipolar cycloaddition route employing N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with 5,6-dihydro-2H-pyran-2-one under TFA catalysis provides the target compound in 82.87% isolated yield after silica gel chromatography . In contrast, alternative multi-step reductive amination/cyclization sequences for related hexahydropyrano[3,4-c]pyrroles typically proceed with substantially lower overall yields, often in the 35–55% range due to competing side reactions during acid-catalyzed cyclization steps . The single-step cycloaddition approach eliminates the need for protecting group strategies and reduces purification burden.

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

logP and PSA: Comparison with Benzopyrano Analogs

The saturated hexahydropyrano[3,4-c]pyrrol-4-one core of the target compound yields computed logP = 1.6194 and PSA = 29.54 Ų [1]. These values differ substantially from the aromatic benzopyrano[3,4-c]pyrrole pharmacophore found in clinical candidates such as S33084 and S33138, which exhibit computed logP values >3.5 and PSA >50 Ų due to extended aromatic conjugation and polar substituents [2]. The reduced lipophilicity and smaller PSA of the target compound predict improved aqueous solubility and potentially distinct CNS penetration kinetics, making it a valuable comparator for structure-property relationship studies in CNS drug discovery programs [3].

ADME Prediction Drug Design Computational Chemistry

Cis vs. Trans Stereochemistry in Muscarinic Pharmacology

The hexahydropyrano[3,4-c]pyrrol-4-one scaffold contains bridgehead chiral centers at C3a and C7a, yielding distinct cis (CAS 133745-53-6) and trans/unspecified (CAS 135782-11-5) diastereomers. In azabicyclic muscarinic receptor ligand programs, cis-fused lactone stereochemistry was demonstrated to be essential for high-potency receptor engagement, with cis-fused [4.3.0] bicyclic systems serving as key intermediates for endo and exo azabicyclic derivatives . Structure-activity studies established that small lipophilic electron-withdrawing substituents yield potent but low-efficacy muscarinic ligands, whereas small polar electron-donating substituents yield potent, efficacious agonists . The stereochemical configuration at the ring junction directly impacts the spatial orientation of the N-benzyl group and the lactam carbonyl, which are critical pharmacophoric elements for hydrogen-bonding interactions with the receptor .

Stereochemistry Muscarinic Receptors Alzheimer's Disease CNS Pharmacology

Benzopyrano[3,4-c]pyrrole D3 Selectivity Profile

The benzopyrano[3,4-c]pyrrole pharmacophore, of which the target compound's hexahydropyrano[3,4-c]pyrrol-4-one core is a saturated analog, has been validated in selective dopamine D3 receptor antagonist programs. S33084 (benzopyrano[3,4-c]pyrrole derivative) exhibits high affinity at cloned rat D3 receptors (pKi = 8.72; Ki ≈ 1.9 nM) with ~79-fold selectivity over striatal D2 receptors (pKi = 6.82) [1]. The selective D4 antagonist A-582941 (hexahydropyrrolo[3,4-c]pyrrole core) demonstrates the broader applicability of fused pyrrolidine scaffolds for dopamine receptor subtype selectivity . The target compound's saturated core and N-benzyl substitution position it as a versatile intermediate for exploring D3/D4 selectivity space distinct from aromatic benzopyrano analogs, with potential for reduced off-target polypharmacology compared to more lipophilic, extended aromatic systems .

Dopamine Receptors Antipsychotic GPCR Pharmacology CNS Disorders

2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one Application Scenarios


Dopamine D3 and D4 Receptor Screening

The compound serves as a versatile core scaffold for generating focused libraries targeting dopamine D3 and D4 receptor subtypes, based on the validated benzopyrano[3,4-c]pyrrole pharmacophore (S33084: D3 pKi = 8.72, 79-fold selective over D2) and hexahydropyrrolo[3,4-c]pyrrole D4 antagonist A-582941 [1]. The saturated hexahydropyrano core and N-benzyl substitution provide a differentiated chemical starting point for structure-activity relationship (SAR) exploration distinct from aromatic clinical candidates [2].

Muscarinic Ligand Development for Alzheimer's Disease

Based on established SAR in azabicyclic muscarinic ligand programs, the compound's cis-fused bicyclic lactam framework provides a stereochemically defined scaffold for developing muscarinic agonists and antagonists. Small polar electron-donating substituents on this framework yield potent, efficacious muscarinic ligands suitable for Alzheimer's disease candidate testing [1]. The stereochemical integrity of the bridgehead junction (cis vs. trans) is a critical determinant of receptor pharmacology.

Synthetic Methodology and Heterocyclic Chemistry

The compound is accessible via a well-characterized 1,3-dipolar cycloaddition protocol (82.87% isolated yield) using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and 5,6-dihydro-2H-pyran-2-one under TFA catalysis . This established synthetic route enables the compound to serve as a reliable building block for subsequent derivatization via oxidation, reduction, or nucleophilic substitution at the benzyl position, supporting medicinal chemistry optimization campaigns.

Physicochemical Benchmarking for CNS Drug Discovery

With computed logP = 1.6194 and PSA = 29.54 Ų, the compound occupies a favorable CNS drug-like property space distinct from more lipophilic benzopyrano[3,4-c]pyrroles (logP >3.5) [2]. It can be deployed as a comparator compound in structure-property relationship (SPR) studies evaluating the impact of core saturation on solubility, metabolic stability, and off-target liability profiles, particularly in programs seeking to mitigate phospholipidosis and hERG risks associated with high lipophilicity.

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